molecular formula C10H6ClNO2 B569217 2-Chloroquinoline-5-carboxylic acid CAS No. 1092287-30-3

2-Chloroquinoline-5-carboxylic acid

Cat. No.: B569217
CAS No.: 1092287-30-3
M. Wt: 207.613
InChI Key: PIDMGSRYEKDYOU-UHFFFAOYSA-N
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Description

2-Chloroquinoline-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities

Mechanism of Action

While the exact mechanism of action of 2-Chloroquinoline-5-carboxylic acid is not specified, quinoline derivatives have been found to exhibit selective behavior towards cancer cells, inducing either G2 or S-phase cell cycle arrest within the respective cancer cell line, chromatin condensation, and the nuclear fragmentation .

Safety and Hazards

The safety data sheet for 2-Chloroquinoline-5-carboxylic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to be used only for R&D and not for medicinal or household use .

Future Directions

Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoline-5-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method is the oxidation of 2-chloroquinoline-3-carboxylic acids using silver nitrate in an alkaline medium . Another approach involves the hydrolysis of chlorine in position 2 of quinoline by treatment with boiling acetic acid and water .

Industrial Production Methods: Industrial production methods for this compound often utilize eco-friendly and sustainable processes. These methods may include multicomponent one-pot reactions and solvent-free reaction conditions using microwave and ultraviolet irradiation-promoted synthesis with reusable catalysts .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2-chloroquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-5-4-6-7(10(13)14)2-1-3-8(6)12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDMGSRYEKDYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652883
Record name 2-Chloroquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092287-30-3
Record name 2-Chloroquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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